Isopiperine

描述

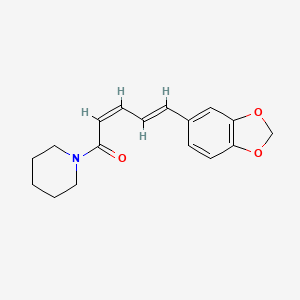

Structure

2D Structure

3D Structure

属性

CAS 编号 |

30511-76-3 |

|---|---|

分子式 |

C17H19NO3 |

分子量 |

285.34 g/mol |

IUPAC 名称 |

(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |

InChI 键 |

MXXWOMGUGJBKIW-BPMFVRGZSA-N |

手性 SMILES |

C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |

规范 SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

产品来源 |

United States |

Advanced Structural Characterization and Stereochemical Analysis of Isopiperine

Application of High-Resolution Spectroscopic Techniques for Isomeric Differentiation

The precise differentiation between isopiperine and its other stereoisomers, such as piperine (B192125), chavicine (B12765616), and isochavicine (B8271698), necessitates the use of sophisticated analytical methods. capes.gov.brnih.govresearcher.life High-resolution spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the connectivity and spatial relationships of atoms within the molecule. emerypharma.comslideshare.net

1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom. For instance, the chemical shifts (δ) of the olefinic protons in this compound differ from those in piperine due to the change in configuration from (E,E) to (Z,E). researchgate.net In one study, the olefinic protons of this compound were reported to have chemical shifts of δ = 6.50 and 6.61 ppm. researchgate.net The coupling constants (J-values) between adjacent protons are also critical. A larger coupling constant is typically observed for protons in a trans configuration compared to a cis configuration, aiding in the assignment of the (Z,E) geometry. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide a more in-depth understanding of the molecular framework. emerypharma.comipb.ptlibretexts.org

COSY experiments reveal which protons are coupled to each other, helping to trace the carbon chain. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms. libretexts.org

HMBC is crucial for identifying longer-range connections between protons and carbons (typically 2-3 bonds away), which helps in piecing together the entire molecular structure, including the connection of the pentadienyl chain to the piperidine (B6355638) ring and the 1,3-benzodioxole (B145889) moiety. emerypharma.comlibretexts.org

NOESY experiments are particularly powerful for determining stereochemistry. slideshare.netipb.pt This technique detects protons that are close to each other in space, even if they are not directly bonded. The absence of certain cross-peaks in a NOESY spectrum can definitively confirm the (Z,E) configuration by showing which protons are on the same side of the double bond and which are on opposite sides. researchgate.net

Mass Spectrometry (MS) in Isomer Analysis

Mass spectrometry (MS) is another vital tool for the analysis of this compound and its isomers. While standard mass spectrometry provides the molecular weight of the compound, which is identical for all isomers, tandem mass spectrometry (MS/MS or MSⁿ) techniques are used for differentiation. researchgate.netlcms.cz In these experiments, the parent ion is fragmented, and the resulting fragmentation pattern can be unique to a specific isomer. lcms.cz High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can further aid in confirming the elemental composition of the fragments. researcher.life When coupled with a separation technique like high-performance liquid chromatography (HPLC), as in LC-MS, it allows for the separation and individual analysis of the different isomers present in a mixture. capes.gov.brnih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. mrclab.com The conjugated system of double bonds in the pentadienyl chain of this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. researchgate.netnih.gov While the main absorption maximum (λmax) for this compound is similar to piperine (around 341 nm), subtle differences in the shape and position of the absorption bands can be observed, which can be used for quantitative analysis when combined with separation methods like HPLC. researchgate.netresearchgate.netnih.gov

Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.comitwreagents.com The IR spectrum of this compound will show characteristic peaks for the amide carbonyl group (C=O), the carbon-carbon double bonds (C=C) in the aliphatic chain and the aromatic ring, and the carbon-oxygen bonds of the methylenedioxy group. ijsdr.org While the IR spectra of the isomers are very similar, slight shifts in the vibrational frequencies, particularly in the "fingerprint region," can sometimes be used to distinguish between them. itwreagents.com

Computational Approaches in Structural Prediction and Conformation Studies

In conjunction with experimental techniques, computational chemistry plays an increasingly important role in understanding the structure of this compound. researchgate.net Molecular modeling and computational methods can be used to predict the most stable three-dimensional conformation of the molecule. nih.govplos.orgnih.gov By calculating the relative energies of the different possible isomers and their various conformations, researchers can gain insights into which structures are most likely to exist. nih.gov These computational models can also be used to simulate spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. researchgate.net This synergy between computational prediction and experimental verification provides a powerful approach for the comprehensive structural analysis of complex molecules like this compound.

Biosynthetic Pathways and Metabolic Roles of Isopiperine in Plants

Overview of Piperine (B192125) Biosynthesis and Putative Isopiperine Formation

The biosynthesis of piperine, the well-known pungent compound in black pepper (Piper nigrum), is a complex process that provides a framework for understanding the formation of its isomer, this compound. biorxiv.orgresearchgate.net The synthesis of piperine involves two primary metabolic routes: the phenylpropanoid pathway, which contributes the aromatic portion of the molecule, and the lysine (B10760008) metabolism pathway, which forms the piperidine (B6355638) ring. biorxiv.orgresearchgate.netnih.gov

This compound, a cis-trans isomer of piperine, is believed to be formed primarily through the isomerization of piperine. nih.govresearchgate.net This transformation can be induced by light, particularly UV radiation. wikipedia.orgbris.ac.uk While piperine is the most abundant and pungent isomer in black and white pepper, the presence of this compound and other isomers like chavicine (B12765616) and isochavicine (B8271698) is often attributed to post-biosynthetic modifications. nih.govbris.ac.ukumw.edu.pl

The biosynthetic pathway culminates in the condensation of piperoyl-CoA and piperidine, a reaction catalyzed by piperine synthase. researchgate.netwikipedia.org The formation of this compound is likely a subsequent, non-enzymatic or light-induced event, rather than the product of a distinct biosynthetic pathway. nih.govbris.ac.uk

Enzymatic Mechanisms Involved in Piperine Alkaloid Synthesis (e.g., Piperine Synthase)

The final and crucial step in piperine biosynthesis is catalyzed by the enzyme piperine synthase . researchgate.netuni-halle.deuniprot.org This enzyme, a member of the BAHD acyltransferase family, facilitates the formation of an amide bond between piperoyl-CoA and piperidine. researchgate.netwikipedia.orgresearchgate.net

Research has identified two key BAHD-type acyltransferases in Piper nigrum:

Piperine synthase (PipBAHD2): This enzyme exhibits high specificity for piperoyl-CoA and piperidine, leading to the efficient production of piperine. researchgate.netwikipedia.org

Piperamide synthase (PipBAHD1): This enzyme has a broader substrate specificity and can produce a variety of piperamides, but is less efficient in synthesizing piperine itself. researchgate.netwikipedia.org

The catalytic activity of piperine synthase is dependent on the presence of activated CoA-esters. nih.gov The enzyme operates with an optimal pH of 8.0. uniprot.org While piperine synthase is central to piperine formation, the creation of this compound is generally considered a result of the isomerization of the trans-trans double bonds of piperine to a cis-trans configuration, a process that can occur after the initial enzymatic synthesis. nih.govresearchgate.netbris.ac.uk

Precursors and Metabolic Intermediates (e.g., Piperoyl-CoA, Piperic Acid, Ferulic Acid, Lysine)

The biosynthesis of piperine, and by extension the precursor to this compound, relies on a series of metabolic intermediates derived from primary metabolism. biorxiv.orgresearchgate.net

The key precursors and intermediates are:

| Precursor/Intermediate | Role in Biosynthesis |

| L-Lysine | Serves as the precursor for the piperidine heterocyclic ring. biorxiv.orgresearchgate.netwikipedia.org |

| Ferulic Acid | A product of the phenylpropanoid pathway, it is believed to be a precursor to feruperic acid. wikipedia.orgmdpi.com |

| Feruperic Acid | This intermediate undergoes a crucial reaction to form the methylenedioxy bridge characteristic of piperic acid. mdpi.com |

| Piperic Acid | Formed from feruperic acid by the enzyme CYP719A37, it is the direct precursor to piperoyl-CoA. wikipedia.orgmdpi.com |

| Piperoyl-CoA | This activated coenzyme A ester is one of the two final substrates for piperine synthase. researchgate.netwikipedia.orgnih.gov |

The pathway involves the conversion of L-lysine to piperidine and the transformation of ferulic acid through a series of steps to piperoyl-CoA. biorxiv.orgresearchgate.netwikipedia.org The enzyme piperoyl-CoA ligase is responsible for the activation of piperic acid to piperoyl-CoA. wikipedia.orgnih.gov The subsequent condensation of piperoyl-CoA and piperidine yields piperine. researchgate.netwikipedia.org

Gene Expression Profiles and Organ-Specific Production in Piper nigrum

The production of piperine and its related alkaloids is not uniform throughout the Piper nigrum plant. Gene expression studies have revealed that the enzymes involved in piperine biosynthesis are predominantly active in specific organs, leading to localized accumulation of the final products. researchgate.netuni-halle.demdpi.com

Transcriptome analyses have shown that the genes encoding key enzymes such as piperine synthase and piperoyl-CoA ligase are highly expressed in the fruits, particularly during the early to immature stages of development. researchgate.netnih.govmdpi.com Piperine levels are highest in the spikes, followed by the roots, with the lowest concentrations found in the leaves. biorxiv.org In Piper chaba, another piperine-containing species, the highest concentration of piperine is also found in the spike. biorxiv.org

The co-expression of genes for piperine synthase and other enzymes in the pathway within the fruits suggests that the biosynthesis is a highly regulated and localized process. uni-halle.demdpi.com Specifically, piperine and piperine synthase have been found to be co-localized in specialized cells within the perisperm of the fruit. uni-halle.denih.gov While the primary site of synthesis is the fruit, the presence of piperine and the expression of biosynthetic genes in the roots suggest a potential role for these compounds in that organ as well. uni-halle.demdpi.com

This compound's Role as a Plant Secondary Metabolite in Defense or Development

This compound, as a geometric isomer of piperine, is part of a group of secondary metabolites that likely play a role in the plant's defense mechanisms. e-fas.orgnrfhh.com Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. researchgate.netslideshare.net

Piperine itself is well-known for its pungent taste, which acts as a deterrent to herbivores. wikipedia.orgnih.gov While this compound is reported to be tasteless or lack the pungency of piperine, its formation from piperine may be part of a broader chemical defense strategy. wikipedia.orgbris.ac.ukumw.edu.pl The presence of a variety of related alkaloids, including piperine isomers, could provide a more complex chemical shield against a wider range of pests and pathogens. e-fas.orgnrfhh.com

Chemical Synthesis and Derivatization Strategies for Isopiperine and Analogues

Total Synthesis Approaches for Isopiperine

The synthesis of specific geometric isomers of piperine (B192125), such as this compound ((2Z,4E)-isomer), requires precise control over the geometry of the double bonds in the pentadienoyl chain.

One of the early and direct methods for synthesizing 2-cis-4-trans piperine (this compound) was developed by E. Ott and F. Eichler. nii.ac.jp This approach focuses on constructing the required (2Z,4E)-piperic acid and subsequently coupling it with piperidine (B6355638).

More contemporary and highly stereoselective methods have been developed, which, while often demonstrated for piperine (the all-trans isomer), are designed with modularity that allows for adaptation to synthesize its isomers. thieme-connect.dethieme-connect.com A notable strategy involves the stereoselective nucleophilic attack of an in situ generated organocuprate on a cyclobutene (B1205218) lactone. thieme-connect.dethieme-connect.com The resulting aryl-substituted cyclobutene intermediate undergoes a spontaneous conrotatory 4π-electrocyclic ring opening. This process yields the 4-aryl pentadienoic acid as a single diastereoisomer. thieme-connect.de The specific geometry of the final product is dictated by the stereochemistry of the starting materials and the concerted nature of the pericyclic ring-opening reaction. This acid can then be converted to the corresponding amide, providing a high-yield, stereocontrolled route to the target molecule. thieme-connect.dethieme-connect.com

Another powerful method for establishing the correct double bond geometry is the Horner-Wadsworth-Emmons (HWE) reaction. wisc.edu This reaction involves a phosphonate (B1237965) ester carbanion reacting with an aldehyde (like piperonal) to form an alkene, typically with high E-selectivity. wisc.edu By carefully choosing the fragments, such as reacting piperonal (B3395001) with the anion from methyl (E)-4-diethylphosphono-2-butenoate, one can stereoselectively form the piperic acid precursor, which is then amidated with piperidine. researchgate.net

| Synthetic Approach | Key Reaction | Precursors | Significance |

| Ott and Eichler | Amide condensation | (2Z,4E)-Piperic acid, Piperidine | Direct synthesis of this compound. nii.ac.jp |

| Electrocyclic Ring Opening | 4π-electrocyclic ring opening | Aryl-substituted cyclobutene lactone, Organocuprate | High stereoselectivity and yield; modular for analogue synthesis. thieme-connect.dethieme-connect.com |

| Horner-Wadsworth-Emmons | Wittig-type olefination | Piperonal, Phosphonate esters | Provides stereocontrol for forming the diene system. wisc.eduresearchgate.net |

Synthetic Methodologies for Geometric Isomers of Piperine

Piperine has four naturally occurring geometric isomers: piperine (trans-trans), this compound (cis-trans), chavicine (B12765616) (cis-cis), and isochavicine (B8271698) (trans-cis). The development of synthetic routes to access each of these isomers selectively is crucial for studying their individual properties.

| Isomer Name | Systematic Name | Double Bond Configuration |

| Piperine | (2E,4E)-5-(benzo[d]dioxol-5-yl)1-(piperidin-1-yl)penta-2,4-dien-1-one | trans-trans |

| This compound | (2Z,4E)-5-(benzo[d]dioxol-5-yl)1-(piperidin-1-yl)penta-2,4-dien-1-one | cis-trans |

| Isochavicine | (2E,4Z)-5-(benzo[d]dioxol-5-yl)1-(piperidin-1-yl)penta-2,4-dien-1-one | trans-cis |

| Chavicine | (2Z,4Z)-5-(benzo[d]dioxol-5-yl)1-(piperidin-1-yl)penta-2,4-dien-1-one | cis-cis |

The most fundamental approach to synthesizing piperine and its isomers is through the condensation of an appropriately configured piperic acid with piperidine. researchgate.netbris.ac.uk The first synthesis of piperine, reported by Rügheimer in 1882, involved the reaction of piperidine with the acyl chloride of piperic acid. researchgate.net This method remains a staple for creating various amide analogues. The key to synthesizing a specific isomer is obtaining the corresponding isomer of piperic acid chloride. bris.ac.uk For instance, reacting piperidine with the acid chlorides of piperinic, isopiperinic, isochavicinic, and chavicinic acids would theoretically yield piperine, this compound, isochavicine, and chavicine, respectively. bris.ac.uk However, the synthesis and isolation of the pure acid chloride isomers can be challenging, and the reaction may sometimes lead to mixtures. bris.ac.uk

A common procedure involves treating the desired piperic acid isomer with thionyl chloride to form the piperoyl chloride, which is then reacted with piperidine to form the final amide. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product with high atom economy, offer an efficient alternative for synthesizing complex molecules like piperine isomers. bas.bgrsc.org One reported method involves an intermolecular three-component reaction between an aldehyde, an amine, and ketenylidenetriphenylphosphorane, which leads to the selective formation of (E)-α,β-unsaturated amides. researchgate.net This strategy can be adapted for the synthesis of piperine by using piperonal as the aldehyde component and piperidine as the amine. researchgate.net

The synthesis of the piperidine ring itself, a core motif in these alkaloids, can also be achieved via MCRs. bas.bgrsc.org For example, a one-pot reaction mixing 1,3-dicarbonyl compounds, amines, and aromatic aldehydes can produce functionalized piperidines, showcasing the power of MCRs in building key heterocyclic structures. bas.bg

The various geometric isomers of piperine are interconvertible, particularly through photochemical isomerization. When piperine (the stable trans-trans isomer) is exposed to light, especially ultraviolet (UV) light, it undergoes cis-trans isomerization of its conjugated double bonds. taylorandfrancis.com This process leads to the formation of a photostationary state, a mixture of isomers including this compound, isochavicine, and chavicine. researchgate.net

Research has shown that irradiating a solution of piperine with a high-pressure mercury lamp results in a mixture containing primarily this compound (2-cis-4-trans) and isochavicine (2-trans-4-cis). nii.ac.jp Some studies report that UV irradiation of piperine primarily transforms it into isochavicine. bris.ac.uk The degree of conversion is dependent on factors like the wavelength of light, intensity, and duration of exposure. This light-induced instability is a significant consideration for the storage and handling of piperine-containing products. nih.govacs.org

Achieving stereocontrol is paramount in modern synthetic chemistry. Beyond photochemical methods, specific chemical reactions are employed to ensure the formation of a desired isomer.

Wittig-type Reactions : The Horner-Wadsworth-Emmons reaction provides excellent control, typically yielding the E-alkene, which is crucial for synthesizing the trans double bonds in piperine and isochavicine. wisc.eduresearchgate.net

Pericyclic Reactions : As mentioned, the 4π-electrocyclic ring opening of a substituted cyclobutene offers a highly stereospecific route to form the diene system with a defined geometry. thieme-connect.dethieme-connect.com

Partial Hydrogenation : The synthesis of specific isomers can also be achieved through the partial hydrogenation of an enyne precursor. For example, dehydrobromination of brominated piperic acid can yield a trans-2-en-4-yn carboxylic acid. Partial hydrogenation of its piperidide derivative can yield 2-trans-4-cis piperine (isochavicine). If the piperidide is first isomerized to its cis form by irradiation and then partially hydrogenated, it can yield 2-cis-4-cis piperine (chavicine). nii.ac.jp

Design and Synthesis of Novel this compound Derivatives for Structure-Activity Studies

The design and synthesis of novel derivatives of natural products are a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. While extensive structure-activity relationship (SAR) studies have been conducted on piperine, specific research on derivatives of this compound is less common. researchgate.netnih.gov However, the synthetic strategies used for piperine serve as a direct blueprint for how this compound derivatives could be created and studied. nih.gov

The most common strategy for creating amide-based derivatives involves the hydrolysis of the parent compound to its corresponding carboxylic acid, followed by re-amidation with a diverse range of amines. nih.govresearchgate.net

General Synthetic Scheme for this compound Derivatives:

Amide Hydrolysis: this compound is hydrolyzed, typically using a strong base like potassium hydroxide (B78521) in an alcoholic solution, to break the amide bond. This reaction yields potassium isopiperate and piperidine. nih.gov

Acidification: The resulting salt is acidified with a strong acid (e.g., HCl) to precipitate (2Z,4E)-piperic acid, also known as isopiperinic acid. nih.gov

Amide Coupling: The purified isopiperinic acid is then activated to form a more reactive species, commonly an acyl chloride by using thionyl chloride or oxalyl chloride. nih.gov This activated intermediate is subsequently reacted with a new, desired amine to form a novel this compound derivative. researchgate.net Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of Hydroxybenzotriazole (HOBt) can also be used for direct amidation. researchgate.net

This modular approach allows for the systematic modification of the amide portion of the molecule, which is a key structural feature for interaction with biological targets. nih.gov By replacing the piperidine ring with other cyclic or acyclic amines, or with substituted aromatic amines, chemists can probe how changes in size, shape, and electronic properties at this position affect biological activity. researchgate.netresearchgate.net

| Derivative Type | Example Modifying Amine | Potential Application |

| Aromatic Amine Derivatives | 2-Aminobenzothiazole | Exploration of anticancer and antimicrobial activities. researchgate.net |

| Amino Acid Conjugates | Glycine methyl ester | Improving solubility and exploring antileishmanial properties. |

| Heterocyclic Amine Derivatives | Morpholine, Pyrrolidine | Modifying pharmacokinetic properties and receptor binding. nih.gov |

Advanced Analytical Methodologies for Isopiperine Detection and Quantification

Extraction and Isolation Techniques from Botanical Sources and Complex Matrices

The initial step in analyzing isopiperine involves its extraction from the source material, which is often a complex mixture of various compounds. The choice of extraction method depends on the nature of the sample matrix and the desired purity and yield of the target analyte.

Maceration and Soxhlet Extraction

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for a specific period. amazonaws.com The solvent penetrates the plant cells, dissolving the desired compounds. For instance, piperine (B192125) and its isomers can be extracted by mixing black pepper powder with 95% ethanol (B145695) and allowing the suspension to stand overnight before filtration. researchgate.net This method is straightforward but may result in lower extraction yields compared to more exhaustive techniques. researchgate.net

Soxhlet extraction is a more efficient continuous extraction method. penerbitdaarulhuda.my.id It utilizes a specialized apparatus where the solvent is repeatedly cycled through the sample matrix, ensuring a thorough extraction. penerbitdaarulhuda.my.id This technique is particularly suitable for compounds that are thermostable, like piperine and its isomers. penerbitdaarulhuda.my.id Studies have shown that Soxhlet extraction can yield a significantly higher quantity of piperine crystals compared to maceration. researchgate.net For example, one study reported a piperine yield of 0.96% using the Soxhlet method, compared to 0.094% with maceration. researchgate.net The efficiency of Soxhlet extraction is attributed to the continuous use of fresh solvent, which shifts the mass transfer equilibrium and facilitates a more complete extraction. researchgate.net

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking of plant material in a solvent. amazonaws.com | Simple, requires minimal specialized equipment. researchgate.net | Often results in lower yields, can be time-consuming. researchgate.net |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. penerbitdaarulhuda.my.id | High extraction efficiency, thorough extraction. researchgate.netpenerbitdaarulhuda.my.id | Requires specialized apparatus, potential for thermal degradation of sensitive compounds. penerbitdaarulhuda.my.id |

Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE)

In recent years, greener and more efficient extraction techniques have gained prominence. Supercritical Fluid Extraction (SFE) is an environmentally friendly method that uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. ajgreenchem.com SFE offers advantages such as low solvent residue and reduced damage to heat-sensitive compounds. ajgreenchem.com The properties of the supercritical fluid can be manipulated by changing the pressure and temperature, allowing for selective extraction. waters.com

Microwave-Assisted Extraction (MAE) is another modern technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net This method is known for its speed, reduced solvent consumption, and high extraction yields. researchgate.net MAE works by causing molecular movement through ionic conduction and dipole rotation, leading to rapid heating and the release of target compounds from the matrix. mdpi.com Comparative studies have shown that MAE can be significantly more efficient than conventional methods like solid-liquid extraction. mdpi.com For instance, in one study, the optimal MAE conditions for extracting compounds from Scenedesmus obliquus were 60°C for 5 minutes, which was much faster than the 24 hours required for conventional extraction. mdpi.com

| Extraction Technique | Principle | Key Advantages |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. ajgreenchem.com | Environmentally friendly, low solvent residue, suitable for heat-sensitive compounds. ajgreenchem.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample. researchgate.net | Fast, reduced solvent consumption, high extraction yields. researchgate.netmdpi.com |

Chromatographic Separation Methods (Column, Solid-Phase, Preparative Chromatography)

Following extraction, the crude extract, which contains a mixture of compounds, needs to be purified to isolate this compound. Chromatographic techniques are indispensable for this purpose. amazonaws.com

Column chromatography is a fundamental purification technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). researchgate.net Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. bio-rad.com

Solid-Phase Extraction (SPE) is a more refined version of column chromatography that uses a solid sorbent to selectively adsorb and elute the target compound. It is often used for sample clean-up and concentration before further analysis.

Preparative chromatography , which can be performed using techniques like High-Performance Liquid Chromatography (HPLC), is used to isolate larger quantities of a pure compound for further studies. bio-rad.complantaanalytica.com For instance, preparative reversed-phase liquid chromatography (RPLC) has been successfully used to purify various amides, including piperine, from plant extracts. researchgate.net These methods offer high resolution and can yield compounds with high purity. plantaanalytica.com

High-Performance Chromatographic and Spectroscopic Quantification Methods

Once this compound has been extracted and isolated, precise and sensitive analytical methods are required for its quantification.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperine and its isomers. capes.gov.brnih.gov In HPLC, the sample is injected into a column containing a stationary phase, and a liquid mobile phase carries it through. The separation of isomers like this compound is typically achieved on a reversed-phase column, such as a C18 column. acs.orgresearchgate.net

Detection is commonly performed using an Ultraviolet (UV) or Diode-Array Detector (DAD). researchgate.net Piperine and its isomers exhibit strong UV absorbance, typically around 340-346 nm, which allows for their sensitive detection. acs.orgresearchgate.net HPLC methods have been developed to separate all four geometric isomers of piperine (piperine, this compound, chavicine (B12765616), and isochavicine). researchgate.net The limit of detection for these isomers can be in the nanogram range. capes.gov.brnih.gov For example, a developed HPLC method reported a detection limit of approximately 15-30 ng for each isomer. capes.gov.brnih.gov

| HPLC Method Parameters for Piperine Isomer Analysis | |

| Column | Reversed-phase C18 acs.orgresearchgate.net |

| Mobile Phase | Acetonitrile/water/acetic acid mixtures acs.org or Acetonitrile/water researchgate.net |

| Detection | UV/DAD at ~340-346 nm acs.orgresearchgate.net |

| Limit of Detection | ~15-30 ng per isomer capes.gov.brnih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For even greater sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is employed. dndi.org UPLC utilizes smaller particle sizes in the column, resulting in faster analysis times and better resolution compared to conventional HPLC. plantaanalytica.com

The coupling of UPLC with a mass spectrometer provides highly selective and sensitive detection. nih.gov Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z). nih.gov In tandem MS (MS/MS), a specific parent ion is selected and fragmented to produce characteristic daughter ions, which provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. nih.gov This technique has been successfully used for the quantification of various compounds in biological samples. nih.govmdpi.com For instance, the biosynthesis of piperine has been confirmed in fungal extracts by identifying its specific molecular ion (m/z 286.1 [M+H]+) and its characteristic fragment ions using LC-MS/MS. nih.gov

| Analytical Technique | Principle | Key Advantages |

| HPLC-UV/DAD | Separation by liquid chromatography, detection by UV absorbance. researchgate.net | Robust, reliable, good sensitivity for UV-active compounds. acs.org |

| UPLC-MS/MS | High-resolution separation coupled with highly selective mass-based detection. dndi.org | High sensitivity, high specificity, fast analysis times, structural confirmation. nih.govmdpi.com |

Challenges in Isomeric Separation and Quantification from Natural Extracts

The accurate separation and quantification of this compound from natural extracts, particularly from black pepper (Piper nigrum), present significant analytical challenges primarily due to its existence as one of four geometric isomers. nih.govdeepdyve.com this compound (cis-trans isomer) coexists with piperine (trans-trans isomer), isochavicine (B8271698) (trans-cis isomer), and chavicine (cis-cis isomer). nih.govnih.govgoogle.com These isomers share the same molecular formula and a very similar structure, which makes their differentiation and individual quantification complex. tci-thaijo.org

A primary challenge is the inherent instability of the isomers, especially when exposed to light. UV radiation can induce the isomerization of piperine, the most abundant isomer, into isochavicine, which can alter the true isomeric profile of a sample during extraction and analysis. bris.ac.uknih.govresearchgate.net Furthermore, thermal degradation is a concern; methods involving high temperatures, such as Gas Chromatography (GC), have been found to be unsuitable as they can cause isomerization, thus failing to reflect the sample's original composition. bris.ac.uk

The structural similarity of the isomers results in overlapping spectral data in UV-Vis analysis, making it impossible to quantify each isomer individually using this method alone. tci-thaijo.org Therefore, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for separating these isomers. bris.ac.ukresearchgate.netiaea.org However, achieving baseline separation is not trivial and requires careful optimization of chromatographic conditions. Researchers have employed various stationary phases, including C8, C18, and specialized chiral columns, along with different mobile phase compositions, to resolve the isomeric peaks. researchgate.netresearchgate.netiaea.orgjst.go.jp The successful separation of all four isomers often requires long run times and gradient elution, highlighting the difficulty in developing a rapid and routine method. bris.ac.ukresearchgate.net This complexity underscores the challenge in accurately quantifying this compound and understanding its distinct contribution to the properties of natural extracts.

Table 2: Examples of HPLC Conditions for Isomeric Separation This interactive table presents various HPLC methods developed by researchers to tackle the challenge of separating piperine isomers.

| Stationary Phase (Column) | Mobile Phase | Detection | Isomers Separated | Source(s) |

|---|---|---|---|---|

| Silica gel H | Ethyl acetate | UV (254 nm) | Chavicine, this compound, Isochavicine, Piperine | bris.ac.uk |

| Reversed Phase C8 | 0.1% TFA in water and 75% acetonitrile-0.1% TFA in water (92:8) | UV (210 nm, 280 nm) | Piperine and 3 isomers (isochavicine identified) | iaea.org |

| Sumichiral OA-2000 | Hexane/Dichloromethane/Ethanol (48/16/0.8) | LC/MS | Chavicine, Isochavicine, this compound, Piperine | researchgate.netjst.go.jp |

Mechanistic Investigations of Biological Activities in in Vitro and Preclinical Models

Anti-Inflammatory Effects and Molecular Targets

The anti-inflammatory properties of Isopiperine are an area of emerging interest, though detailed mechanistic studies remain sparse. Research into its specific molecular targets is often overshadowed by studies on its more abundant isomer, piperine (B192125).

Modulation of Inflammasome Pathways (e.g., NLRP3)

Currently, there is a lack of specific studies in the available scientific literature that directly investigate the modulatory effects of this compound on inflammasome pathways, including the well-characterized NLRP3 inflammasome. While the NLRP3 inflammasome is a known target for anti-inflammatory compounds and its role in diseases like gout is well-established, research has primarily focused on piperine's ability to suppress this pathway. nih.govnih.gov Direct evidence detailing this compound's capacity to either inhibit or activate the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, ASC adaptor, and pro-caspase-1, is not available in current preclinical models. mdpi.comnih.gov

Inhibition of Pro-Inflammatory Signaling (e.g., NF-κB, JNK/p38 MAPK)

The inhibition of pro-inflammatory signaling is a key mechanism for many anti-inflammatory agents.

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. nih.gov While extensive data demonstrates piperine's potent inhibitory effects on NF-κB, specific findings for this compound are limited. However, one in silico study identified this compound as having ligand activity for the human IKK beta protein (inhibitor of kappa B kinase), a key kinase in the activation of the NF-κB pathway. researchgate.net This suggests a potential, though not yet fully elucidated, mechanism by which this compound may exert anti-inflammatory effects.

JNK/p38 MAPK: The c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK) are stress-activated pathways that play a significant role in inflammation. nih.gov Detailed investigations into the specific effects of this compound on the phosphorylation and activation of JNK and p38 MAPK in inflammatory models are not extensively reported in the current literature. The bulk of the research in this area has been conducted on piperine, which has been shown to modulate these pathways in various cell lines. nih.govmdpi.com

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com

Cyclooxygenase (COX): The two main isoforms, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.pl Specific enzymatic assays and in vitro studies detailing the direct inhibitory activity of this compound on COX-1 or COX-2 are not prominently featured in published research. Studies have largely centered on piperine, which has been shown to inhibit COX-2 expression. nih.govmdpi.com

Lipoxygenase (LOX): The LOX enzymes are involved in inflammatory conditions. mdpi.commedchemexpress.com While studies have assessed the LOX inhibitory potential of piperine and its derivatives like piperic acid and piperonal (B3395001), specific data quantifying the IC50 value or binding affinity of this compound against LOX enzymes is not readily available. nih.gov

Antioxidant Mechanisms and Cellular Responses

The potential antioxidant activities of this compound are recognized, given its structural relation to the known antioxidant piperine. However, specific mechanistic explorations are limited. mdpi.comjetir.org

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgmdpi.com Activation of Nrf2 typically occurs upon its release from its repressor, Keap1, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). plos.orgmdpi.com Despite the importance of this pathway, there is a notable absence of studies specifically investigating the ability of this compound to activate the Nrf2 signaling pathway or to induce the expression of Nrf2-dependent genes like Heme oxygenase-1 (HO-1) or NAD(P)H Quinone Dehydrogenase 1 (NQO1). Research into phytochemical activators of this pathway has largely focused on other compounds, including this compound's isomer, piperine. nih.gov

Impact on Oxidative Stress Markers

The efficacy of an antioxidant compound is often evaluated by its ability to modulate biomarkers of oxidative stress. These markers include products of lipid peroxidation, such as malondialdehyde (MDA) and 8-iso-prostaglandin F2α, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.govecrjournal.comfrontiersin.org There is a lack of specific preclinical or in vitro studies that measure the direct impact of this compound on these common oxidative stress markers. Consequently, the capacity of this compound to reduce lipid peroxidation or enhance the endogenous antioxidant enzyme defense system has not been quantitatively established. nih.gov

Data Tables

Table 1: Mechanistic Insights into Anti-Inflammatory Activities of this compound

| Molecular Target | Pathway | Finding for this compound | Research Model |

|---|---|---|---|

| IKK beta | NF-κB Signaling | Exhibited ligand activity | In Silico |

| NLRP3 Inflammasome | Inflammasome | Data not available | - |

| JNK/p38 MAPK | Pro-inflammatory Signaling | Data not available | - |

| COX-1 / COX-2 | Eicosanoid Synthesis | Data not available | - |

Table 2: Mechanistic Insights into Antioxidant Activities of this compound

| Mechanism/Marker | Pathway/Response | Finding for this compound | Research Model |

|---|---|---|---|

| Nrf2 Activation | Antioxidant Response | Data not available | - |

Anti-Cancer Research: In Vitro Cytotoxicity and Signaling Pathway Modulation

This compound, an amide alkaloid isomer of piperine, has been the subject of focused investigation for its potential anti-cancer properties. Research in in vitro models has elucidated specific molecular mechanisms through which it may exert its effects, particularly concerning the modulation of signaling pathways critical for cancer cell invasion and proliferation. Studies have centered on its ability to inhibit key enzymes involved in metastasis and its selective cytotoxic effects against various human cancer cell lines.

A primary mechanism underlying the anti-invasive potential of this compound involves the significant downregulation of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in degrading the extracellular matrix (ECM), a key step in tumor invasion and metastasis.

Studies utilizing human fibrosarcoma cells (HT-1080) have demonstrated that this compound effectively inhibits the expression of MMP-9 induced by the tumor promoter Phorbol-12-myristate-13-acetate (PMA). The mechanism of this inhibition has been traced through a well-defined signaling cascade:

Upstream Signal Inhibition: PMA is known to activate Protein Kinase C alpha (PKCα), which subsequently triggers the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2), a member of the mitogen-activated protein kinase (MAPK) family.

Transcription Factor Suppression: The activation of the PKCα/ERK1/2 pathway leads to the activation of downstream transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These factors are critical for initiating the transcription of the MMP-9 gene.

Targeted Intervention by this compound: Research findings indicate that this compound treatment suppresses the PMA-induced phosphorylation of both PKCα and ERK1/2. By blocking these upstream signaling events, this compound prevents the subsequent activation and nuclear translocation of NF-κB and AP-1.

Reduced MMP-9 Expression: The resulting lack of active NF-κB and AP-1 leads to a dose-dependent decrease in MMP-9 mRNA transcription and protein expression. This effect has been confirmed experimentally through methods such as RT-PCR, gelatin zymography, and Western blot analysis, showing a clear reduction in both the enzymatic activity and protein levels of MMP-9 in the presence of this compound.

| Molecular Target | Function in Pathway | Observed Effect of this compound |

|---|---|---|

| Protein Kinase C alpha (PKCα) | Upstream activator of ERK1/2, induced by PMA | Inhibits phosphorylation (activation) |

| Extracellular signal-regulated kinase 1/2 (ERK1/2) | MAPK family kinase that activates transcription factors | Inhibits phosphorylation (activation) |

| Nuclear Factor-kappa B (NF-κB) | Transcription factor for the MMP-9 gene | Suppresses activation and nuclear translocation |

| Activator Protein-1 (AP-1) | Transcription factor for the MMP-9 gene | Suppresses activation |

| Matrix Metalloproteinase-9 (MMP-9) | End-product enzyme responsible for ECM degradation | Reduces mRNA and protein expression levels |

Beyond its anti-invasive properties, this compound has demonstrated direct cytotoxic activity against a panel of human cancer cell lines. The efficacy of this cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

This compound has shown varying degrees of potency across different cancer types, suggesting a degree of selective action. For instance, it has been evaluated against lung, colon, breast, and fibrosarcoma cell lines, among others. The observed IC₅₀ values indicate that its cytotoxic effect is cell-line dependent. This selective activity is a valuable characteristic in the investigation of potential anti-cancer agents, as it may point toward specific cellular vulnerabilities or dependencies that this compound exploits.

| Cell Line | Cancer Type | Reported IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 49.8 |

| HCT116 | Colon Carcinoma | 41.2 |

| MCF-7 | Breast Adenocarcinoma | 68.4 |

| HT-1080 | Fibrosarcoma | >100 |

| PC-3 | Prostate Cancer | 56.3 |

Antimicrobial and Antifungal Investigations

This compound has been investigated for its broad-spectrum antimicrobial activity. Research has focused on determining its efficacy against various pathogenic bacteria and fungi, as well as its potential to disrupt microbial communities, such as biofilms.

Studies evaluating the antibacterial properties of this compound have reported its activity against both Gram-positive and Gram-negative bacteria. The primary metric used to assess this activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism.

This compound has demonstrated notable efficacy against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been documented, although efficacy can vary depending on the specific strain and its membrane characteristics.

| Bacterial Strain | Gram Stain | Reported MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 64 - 128 |

| Bacillus subtilis | Positive | 64 |

| Escherichia coli | Negative | 128 - 256 |

| Pseudomonas aeruginosa | Negative | >256 |

The antifungal potential of this compound has been primarily investigated against clinically relevant yeast species, particularly Candida albicans, a common cause of opportunistic fungal infections. In vitro assays have established that this compound can inhibit the growth of C. albicans and other related species.

The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or key metabolic processes. The efficacy, measured by MIC, indicates that this compound possesses moderate to significant antifungal properties.

| Fungal Strain | Common Association | Reported MIC (µg/mL) |

|---|---|---|

| Candida albicans | Human Pathogen (Candidiasis) | 32 |

| Candida glabrata | Human Pathogen | 64 |

| Aspergillus niger | Food Spoilage, Plant Pathogen | 128 |

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers significant resistance to conventional antimicrobial agents. This compound has demonstrated a promising ability to inhibit biofilm formation by pathogenic bacteria, particularly Staphylococcus aureus.

Research has shown that this compound can significantly reduce biofilm development at sub-MIC concentrations. This suggests that its anti-biofilm activity may not be solely dependent on its bactericidal or bacteriostatic effects but could involve the disruption of signaling pathways responsible for biofilm formation, such as quorum sensing, or interference with the production of the extracellular matrix. Quantitative analysis, often performed using crystal violet staining assays, has confirmed a dose-dependent reduction in biofilm mass following treatment with this compound.

| This compound Concentration (µg/mL) | Relation to MIC | Observed Biofilm Inhibition (%) |

|---|---|---|

| 16 | Sub-MIC (1/4 MIC) | ~35% |

| 32 | Sub-MIC (1/2 MIC) | ~55% |

| 64 | MIC | ~75% |

Receptor and Ion Channel Modulation

This compound, a geometric isomer of piperine, demonstrates notable interaction with specific transient receptor potential (TRP) channels, which are crucial in sensory perception and signaling pathways.

This compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily known for its role in detecting heat and pain. mdpi.comtandfonline.comnih.gov In studies using HEK293 cells engineered to express TRPV1, this compound was shown to induce an increase in the intracellular calcium concentration ([Ca²⁺]i) in a dose-dependent manner. tandfonline.comnih.gov This activation confirms its role as a TRPV1 agonist. nih.govnih.govcaldic.com

The mechanism of activation involves direct binding to the channel, likely within the same binding pocket as capsaicin (B1668287), the pungent compound in chili peppers. nih.govnih.gov While structurally similar to piperine, the specific stereochemistry of this compound influences its binding affinity and efficacy. researchgate.net Research on its isomer, piperine, suggests a distinct activation mechanism that involves direct interaction with the pore-forming S6 segment of the channel, a mechanism that may also be relevant for this compound. nih.govnih.gov The activation of TRPV1 by compounds like this compound is linked to various physiological responses, including the regulation of pain and body temperature. nih.gov

In addition to TRPV1, this compound also functions as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. tandfonline.comresearchgate.net TRPA1 is a sensor for irritant and pungent compounds, contributing to inflammatory pain. nih.gov Similar to its effect on TRPV1, studies have demonstrated that this compound can trigger an increase in intracellular calcium levels in cells expressing TRPA1. tandfonline.comnih.gov

The activation of both TRPV1 and TRPA1 by this compound suggests a broad role in sensory nerve stimulation. caldic.comresearchgate.net The potency of this compound at these channels has been quantified, and it is considered a relatively strong activator of both, although typically less potent than reference agonists like capsaicin for TRPV1 or allyl isothiocyanate (AITC) for TRPA1. caldic.com The dual activation of these channels by a single compound is a characteristic shared with its isomer, piperine, and is thought to be related to the piperidine (B6355638) ring structure common to these molecules. nih.govcaldic.com

Table 1: In Vitro Activation of TRP Channels by this compound and Related Compounds

| Compound | Target Channel | Effect | EC₅₀ Value (µM) |

|---|---|---|---|

| This compound | TRPV1 | Activation | 0.6 - 128 tandfonline.comnih.gov |

| This compound | TRPA1 | Activation | 7.8 - 148 tandfonline.comnih.gov |

| Piperine | TRPV1 | Activation | 0.6 - 128 tandfonline.comnih.gov |

| Isochavicine (B8271698) | TRPV1 | Activation | 0.6 - 128 tandfonline.comnih.gov |

| Piperine | TRPA1 | Activation | 7.8 - 148 tandfonline.comnih.gov |

| Isochavicine | TRPA1 | Activation | 7.8 - 148 tandfonline.comnih.gov |

EC₅₀ (Half-maximal effective concentration) values are presented as a range reported in studies investigating a panel of black pepper compounds.

Enzymatic Regulation and Metabolic Pathway Modulation in Preclinical Systems

Research into the enzymatic and metabolic effects of black pepper alkaloids has primarily centered on piperine. As a stereoisomer, this compound may share some of these activities, but direct evidence is often specific to the piperine form. researchgate.netmdpi.com

The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is central to the metabolism of a vast number of drugs and xenobiotics. medsafe.govt.nznih.gov Inhibition of these enzymes can significantly alter the pharmacokinetics and bioavailability of co-administered substances. mdpi.comnih.gov Extensive research has demonstrated that piperine is an inhibitor of CYP3A4. mdpi.comfrontiersin.orgsci-hub.se This inhibition can be mechanism-based, where a reactive metabolite formed by the CYP enzyme binds irreversibly, leading to inactivation. nih.gov While direct studies on this compound's effect on CYP3A4 are not detailed in the available literature, its structural similarity to piperine suggests a potential for similar inhibitory activity. researchgate.net

UDP-Glucuronosyltransferases (UGTs) are Phase II metabolizing enzymes that play a critical role in the detoxification and elimination of various compounds by attaching a glucuronic acid moiety. frontiersin.org Inhibition of UGTs can increase the plasma concentration and half-life of drugs that are substrates for this pathway. nih.gov Studies have reported that piperine is an inhibitor of UGT enzymes. nih.govfrontiersin.orgsci-hub.se This action is a key mechanism by which piperine enhances the bioavailability of other compounds. nih.gov Specific research delineating the direct modulatory effect of this compound on UGT activity is limited, though its isomeric relationship to the known inhibitor piperine is noteworthy. researchgate.net

Leishmania donovani is the parasitic protozoan responsible for visceral leishmaniasis. nih.gov The parasite relies on the enzyme Pteridine (B1203161) Reductase 1 (LdPTR1) for the synthesis of essential pteridines and folates, making LdPTR1 a key target for antileishmanial drugs. nih.govjapsonline.comresearchgate.net Research investigating the leishmanicidal constituents of Piper longum has examined the activity of all four geometric isomers of piperine against LdPTR1. nih.gov These studies have shown that this compound, along with its isomers, demonstrates inhibitory effects on this crucial parasitic enzyme. nih.gov Molecular docking studies suggest that the amide group and the long aliphatic chain of these alkamides play an important role in binding to the active site of the enzyme. nih.gov

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govwikipedia.org It is a key regulator of adipogenesis, glucose metabolism, and inflammation. nih.govwikipedia.org Upon activation by a ligand, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. wikipedia.org

While direct and extensive research on the interaction between this compound and PPAR-γ is limited, studies on its prominent isomer, piperine, offer significant insights. The molecular activities of piperine have been linked to the regulation of multiple signaling molecules, including PPAR-γ. However, the nature of this interaction appears to be complex and context-dependent. Some research suggests that piperine can act as a PPAR-γ agonist, while other studies indicate an antagonistic role where it down-regulates the expression of PPAR-γ target genes. researchgate.netsci-hub.se For instance, certain studies have shown that piperine treatment can repress the transcriptional activity of PPAR-γ induced by rosiglitazone, a known PPAR-γ agonist. sci-hub.se

It has been reported that piperine, along with its isomers this compound and isochavicine, can activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.gov This suggests that while these isomers are often studied together, their individual interactions with other receptors like PPAR-γ may vary and warrant specific investigation. The synthesis of piperine derivatives has been a strategy to develop more potent PPAR-γ agonists for conditions like diabetes, indicating that the core structure of piperine holds potential for modulating this receptor. researchgate.netnih.gov

The table below summarizes findings from studies on piperine's interaction with PPAR-γ, which may provide a basis for understanding the potential, yet unconfirmed, mechanisms of this compound.

| Compound | Model System | Observed Effect on PPAR-γ | Reference |

| Piperine | 3T3-L1 preadipocyte cells | Inhibition of PPAR-γ expression | jetir.org |

| Piperine | High-carbohydrate, high-fat diet-fed rats | Attenuation of pathological cardiac fibrosis via PPAR-γ/AKT pathways | sci-hub.se |

| Piperine Derivatives | In vitro screening assay | Potent PPAR-γ agonistic activity | nih.gov |

| Piperine Analogues | STZ-induced diabetic model | Action as PPAR-γ agonists | researchgate.net |

Preclinical Neuroprotective Activity and Related Mechanisms

The neuroprotective potential of piperine, the most studied isomer of this compound, has been demonstrated in a variety of in vitro and preclinical models. researchgate.net These studies provide a foundational understanding of the possible neuroprotective mechanisms that could be associated with this compound, although direct evidence for this compound itself is less prevalent. Piperine's ability to cross the blood-brain barrier is a crucial factor in its observed effects on the central nervous system. jetir.org

Preclinical research has shown that piperine can offer protection against neuronal damage in models of several neurological disorders. For example, in models of Parkinson's disease, piperine has been shown to improve motor and cognitive deficits. jetir.org It has also demonstrated protective effects against neurotoxicity induced by agents like corticosterone (B1669441) in PC12 cells. jetir.org The mechanisms underlying these neuroprotective effects are multifaceted.

One of the primary mechanisms attributed to piperine's neuroprotective action is its antioxidant property. It has been observed to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. jetir.org Additionally, piperine exhibits anti-inflammatory activity, which is another critical component of its neuroprotective profile. mdpi.com

Furthermore, piperine has been found to modulate various signaling pathways involved in neuronal survival and function. For instance, it has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and plasticity. jetir.org Studies have also implicated piperine in the regulation of pathways such as the NGF/TrkA/Akt/GSK3β signaling pathway, which is vital for neuronal growth and survival. sciopen.com

The table below details some of the key preclinical findings on the neuroprotective effects of piperine, which may suggest potential areas of investigation for this compound.

| Neurological Condition Model | Key Findings | Putative Mechanisms of Action | Reference |

| Parkinson's Disease (MPTP- and 6-OHDA-induced) | Improved cognitive learning capacity | Antioxidant, anti-apoptotic, and anti-inflammatory effects | jetir.org |

| Alzheimer's Disease (Aβ-induced toxicity) | Attenuation of neuronal cell damage | Inhibition of acetylcholinesterase and Aβ aggregation | nih.gov |

| Ischemic Stroke | Alleviation of brain damage | Modulation of cell survival signaling | researchgate.netnih.gov |

| Epilepsy (Pilocarpine-induced) | Neuroprotection against seizures | Increased antioxidant enzyme levels (GSH, catalase), inhibition of COX-2 | mdpi.com |

| General Neurotoxicity (Corticosterone-induced in PC12 cells) | In vitro neuroprotective effects | Antioxidant activity, increased mRNA expression of BDNF | jetir.org |

Structure Activity Relationship Sar Studies of Isopiperine and Its Analogues

Influence of Stereochemistry on Biological Activity

Research directly comparing the four geometric isomers—piperine (B192125) ((2E,4E)), isopiperine ((2E,4Z)), chavicine (B12765616) ((2Z,4Z)), and isochavicine (B8271698) ((2Z,4E))—has revealed that stereochemistry is a critical determinant of efficacy. In anticancer assays, for instance, this compound consistently demonstrates superior cytotoxic activity against various cancer cell lines compared to piperine. The (4Z)-double bond forces the dienamide chain into a bent or non-planar conformation, which is hypothesized to facilitate a more optimal fit into the binding pockets of target proteins, such as tubulin. In contrast, the fully extended, planar conformation of piperine may result in less favorable binding interactions. This highlights that the specific spatial arrangement of the piperidine (B6355638) and MDP moieties, dictated by the central double bond geometry, is paramount for potent biological activity.

| Compound | Isomeric Configuration | HT-29 (Colon) | HCT-116 (Colon) | MCF-7 (Breast) |

|---|---|---|---|---|

| This compound | (2E,4Z) | 18.5 | 25.3 | 31.7 |

| Piperine | (2E,4E) | 65.1 | 89.4 | > 100 |

| Isochavicine | (2Z,4E) | > 100 | > 100 | > 100 |

| Chavicine | (2Z,4Z) | 92.8 | > 100 | > 100 |

Correlating Structural Modifications with Efficacy and Molecular Interactions

Systematic modification of the this compound scaffold has provided deep insights into the pharmacophoric requirements for its activity. SAR studies have primarily focused on altering the terminal amine and the aromatic ring.

Modifications of the Amine Moiety: The piperidine ring of this compound is a crucial component, contributing to the molecule's lipophilicity and conformational rigidity.

Acyclic Amines: Replacement of the cyclic piperidine with acyclic dialkylamines (e.g., diethylamine, dipropylamine) almost universally abolishes or drastically reduces biological activity. This finding underscores the importance of the conformationally restricted nature of the cyclic amine for maintaining the correct orientation of the molecule for productive molecular interactions.

Modifications of the Aromatic Moiety: The 3,4-methylenedioxyphenyl (MDP) group is a classic pharmacophore, but its replacement can lead to analogues with modulated potency and selectivity.

Methoxy (B1213986) Substituents: Replacing the MDP group with methoxy substituents on the phenyl ring has been a fruitful strategy. A 3,4-dimethoxy substitution often results in activity comparable to the parent this compound. Notably, the introduction of a third methoxy group at the 5-position to give a 3,4,5-trimethoxyphenyl analogue frequently leads to a significant enhancement in cytotoxic potency. This suggests that increased electron-donating character and steric bulk in this region are favorable for interaction with the target protein.

Halogen and Other Substituents: The introduction of halogen atoms (e.g., F, Cl, Br) at various positions on the phenyl ring has been explored to probe electronic and steric effects. A 4-chloro or 4-fluoro substituent can maintain moderate activity, whereas larger groups or different substitution patterns are often detrimental. This indicates a high degree of sensitivity to the electronic and steric profile of the aromatic ring.

The table below summarizes key SAR findings from studies on this compound analogues tested for anticonvulsant activity in the maximal electroshock seizure (MES) model.

| Analogue Modification | Amine Moiety | Aromatic Moiety | Anticonvulsant Activity (ED₅₀, mg/kg) | SAR Implication |

|---|---|---|---|---|

| Parent Compound | Piperidine | 3,4-Methylenedioxyphenyl | 45.2 | Baseline activity. |

| Analogue 1 | Pyrrolidine | 3,4-Methylenedioxyphenyl | > 300 | Six-membered N-ring is preferred over five-membered. |

| Analogue 2 | Morpholine | 3,4-Methylenedioxyphenyl | 68.5 | Polar heteroatom in N-ring is tolerated but reduces potency. |

| Analogue 3 | Piperidine | 3,4-Dimethoxyphenyl | 42.1 | Dimethoxy is an effective bioisostere for the MDP group. |

| Analogue 4 | Piperidine | 3,4,5-Trimethoxyphenyl | 29.8 | Additional electron-donating group at C5 enhances potency. |

| Analogue 5 | Piperidine | 4-Chlorophenyl | 95.7 | Electron-withdrawing groups reduce activity. |

| Analogue 6 | Diethylamine (Acyclic) | 3,4-Methylenedioxyphenyl | > 300 | Conformational rigidity of the N-ring is essential for activity. |

Rational Design Principles for this compound-Based Bioactive Compounds

The collective SAR data provides a clear framework of rational design principles for developing novel this compound-based therapeutic agents. These principles serve as a predictive guide for medicinal chemists to synthesize next-generation compounds with optimized properties.

Preservation of (2E,4Z)-Stereochemistry: The bent conformation conferred by the (4Z)-double bond is a cornerstone of this compound's enhanced activity over piperine. Future designs should prioritize synthetic routes that yield the (4Z)-isomer selectively, as this geometry appears to be a non-negotiable prerequisite for high-potency interactions with key biological targets like tubulin.

Optimization of the N-Heterocycle: The requirement for a conformationally constrained, six-membered nitrogen-containing ring is well-established. While piperidine is effective, minor modifications can be explored. However, drastic changes like switching to smaller rings (pyrrolidine) or acyclic amines should be avoided. The N-heterocycle primarily serves as a lipophilic, conformation-anchoring group.

Strategic Substitution on the Aromatic Ring: The aromatic region offers the most promising avenue for potency enhancement. The 3,4-methylenedioxyphenyl group serves as an excellent starting point, but it is not inviolable. The most successful design strategy identified to date is the replacement of the MDP moiety with a 3,4,5-trimethoxyphenyl group. This suggests a pharmacophoric model where electron-donating groups at positions 3, 4, and 5 of the phenyl ring are highly favorable. This region likely engages in critical hydrogen bonding (via methoxy oxygens) or van der Waals interactions within a specific sub-pocket of the target protein.

Balancing Lipophilicity and Potency: Modifications, particularly on the aromatic ring, should be guided by computational models that predict changes in lipophilicity (logP) and binding affinity. While adding methoxy groups enhances potency, it also increases lipophilicity, which could impact pharmacokinetic properties. A rational approach involves balancing these factors to achieve a compound that is not only potent at the molecular level but also possesses favorable drug-like properties. Future design could explore bioisosteric replacements for the methoxy groups that maintain electron-donating character while modulating solubility.

By adhering to these principles, researchers can efficiently navigate the chemical space around the this compound scaffold, minimizing unproductive synthetic efforts and maximizing the probability of discovering novel analogues with superior therapeutic potential.

Emerging Research Frontiers and Academic Perspectives

Integration with Systems Biology and "Omics" Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

The comprehensive understanding of Isopiperine within a biological context is poised for significant advancement through the integration of systems biology and "omics" technologies. While research has heavily focused on its isomer, piperine (B192125), the methodologies employed provide a clear blueprint for future this compound studies. Technologies such as transcriptomics, proteomics, and metabolomics are powerful tools for elucidating the complex molecular networks that govern the biosynthesis, regulation, and physiological function of specialized plant metabolites like this compound. nih.gov

Transcriptomics , or RNA sequencing (RNA-Seq), can identify the genes responsible for this compound's biosynthetic pathway. For instance, a differential RNA-Seq approach was successfully used to identify and characterize piperine synthase, the enzyme catalyzing the final step in piperine formation in black pepper. nih.govresearchgate.net This same approach can be applied to pinpoint the specific acyltransferases and other enzymes involved in the biosynthesis of this compound and its related alkaloids. By comparing gene expression profiles across different plant tissues (fruits, leaves, flowers) and developmental stages, researchers can uncover the genetic regulation behind its production. nih.govresearchgate.net

Proteomics allows for the large-scale study of proteins, providing a direct look at the enzymatic machinery of the cell. In the context of this compound, proteomic analyses can identify and quantify the abundance of biosynthetic enzymes under various environmental conditions. This can help validate gene function predictions from transcriptomic data and provide insights into post-translational modifications that may regulate enzyme activity. mdpi.comresearchgate.net

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. This technology is crucial for quantifying this compound levels and tracking how they change in response to biotic and abiotic stresses, such as heat, UV radiation, or pathogen attack. mdpi.comnih.govmdpi.com By creating a detailed metabolic profile, scientists can understand the interplay between this compound and other compounds, revealing its role in the plant's broader metabolic network. mdpi.comnih.gov

Integrating these "omics" datasets offers a holistic, systems-level view of this compound's biology. This approach can illuminate the complete pathway from gene to protein to metabolite, explain how environmental cues regulate its production, and ultimately clarify its functional role within the plant. nih.gov

| "Omics" Technology | Application in this compound Research | Potential Findings |

| Transcriptomics | Identification of genes involved in the this compound biosynthetic pathway. | Discovery of specific synthases, transferases, and regulatory genes. |

| Proteomics | Quantification of enzymes and proteins related to this compound metabolism. | Validation of enzyme function and understanding of post-translational regulation. |

| Metabolomics | Measurement of this compound concentrations and related metabolites under various conditions. | Correlation of this compound levels with environmental stress and developmental stages. |

Advanced Computational Modeling and Molecular Docking Studies of this compound-Target Interactions

Advanced computational methods, particularly molecular docking, are invaluable for predicting and analyzing the interactions between a small molecule like this compound and its protein targets at an atomic level. mdpi.com These in silico techniques provide crucial insights that can guide further experimental research and accelerate the drug discovery process. jabonline.in

Molecular docking simulates the binding of a ligand (this compound) to the active site of a target protein, calculating the binding affinity and predicting the most likely binding conformation. mdpi.comnih.gov This approach has been used extensively to study its isomer, piperine, revealing its potential interactions with a range of immunological and apoptotic proteins, including TNF-α, IL-1β, IL-6, COX-2, and caspases. jabonline.inresearchgate.net

For this compound, these computational tools are particularly relevant given its known biological activities. Studies have reported that this compound, along with piperine and other isomers, activates the transient receptor potential (TRP) channels TRPV1 and TRPA1. nih.gov Furthermore, it has demonstrated inhibitory activity against Leishmania donovani pteridine (B1203161) reductase 1 (LdPTR1), an essential enzyme for the parasite's survival. nih.gov

Molecular docking studies can be employed to:

Elucidate Binding Modes: Determine the precise orientation of this compound within the binding pockets of TRPV1, TRPA1, and LdPTR1.

Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound.

Explain Isomer Specificity: Compare the docking scores and binding conformations of this compound, piperine, chavicine (B12765616), and isochavicine (B8271698) to understand why one isomer may have a stronger effect on a particular target.

Guide Lead Optimization: Predict how modifications to the this compound structure could enhance its binding affinity and selectivity for a target protein, thereby guiding the synthesis of more potent derivatives.

By providing a detailed molecular blueprint of these interactions, computational modeling serves as a critical first step in understanding this compound's mechanism of action and exploring its therapeutic potential.

Green Chemistry Approaches in this compound Isolation and Synthetic Pathway Development

The principles of green chemistry are increasingly being applied to the extraction and synthesis of natural products to reduce environmental impact and improve efficiency. These approaches are highly applicable to this compound, both in its isolation from natural sources and in the development of synthetic manufacturing routes.

For the isolation of alkaloids from Piper nigrum, traditional methods often rely on large volumes of hazardous organic solvents. Recent research has demonstrated innovative green extraction techniques for piperine that are directly transferable to this compound. researchgate.net One promising method is the use of Natural Deep Eutectic Solvents (NADES) combined with ultrasound-assisted extraction (UAE). researchgate.netmdpi.com NADES are environmentally friendly solvents made from natural, biodegradable components like choline (B1196258) chloride and citric acid. mdpi.com This approach has been shown to be highly effective for extracting piperine, offering a sustainable alternative to conventional methods. researchgate.netmdpi.com

| Extraction Technique | Description | Green Chemistry Advantages |

| Conventional Solvent Extraction | Uses organic solvents like ethanol (B145695) or dichloromethane. | - |

| Ultrasound-Assisted Extraction (UAE) with NADES | Utilizes ultrasonic waves and natural deep eutectic solvents to enhance extraction efficiency. | Reduces use of hazardous solvents, lowers energy consumption, uses biodegradable solvents. researchgate.netmdpi.com |

| Supercritical Fluid Extraction (SFE) | Employs supercritical CO2 as a solvent. | Eliminates organic solvents, provides high selectivity, solvent is easily removed and recycled. researchgate.net |

In the realm of synthesis, green chemistry focuses on developing pathways that are more atom-economical, use less hazardous reagents, and are more energy-efficient. unibo.it While synthetic routes for piperine exist, they can be adapted and optimized for this compound production using green principles. wisc.edu A frontier in this area is the use of biocatalysis and metabolic engineering. The identification of piperine synthase opens the door to producing this compound and its analogs in heterologous systems, such as engineered microbes. nih.gov This biotechnological approach could enable the controlled, sustainable, and scalable production of this compound, completely avoiding the need for harsh chemical reagents and complex purification steps associated with traditional organic synthesis. nih.gov

Future Directions in Understanding this compound's Role in Plant Physiology and Chemical Ecology

While the physiological role of piperine as a key contributor to the pungency and defense mechanism of pepper is well-established, the specific function of its geometric isomer, this compound, remains an open area of investigation. A significant finding is that piperine can be converted into its isomers, including this compound, chavicine, and isochavicine, upon exposure to light, particularly UV light. wikipedia.org This photoisomerization is a critical clue to this compound's potential role in plant physiology and chemical ecology.

Future research should focus on this compound as a dynamic component of the plant's chemical arsenal, with its formation regulated by environmental cues. Key research questions include:

Environmental Triggers: How do abiotic stressors like varying light intensity, UV radiation, and temperature affect the rate of piperine isomerization and, consequently, the concentration of this compound in plant tissues?